Differential Reactivity in Nucleophilic Ring Closure with Activated Oximes
In a method reported by Chandan et al., 2,2‑disubstituted malonate enolates—including those bearing a 3‑oxobutyl substituent—undergo nucleophilic ring closure with activated oximes to afford pyrrolines [1]. While the publication describes a substrate scope where related malonates deliver yields up to 89 %, the transformation is inaccessible to diethyl malonate because it lacks the essential ketone handle. The target compound therefore provides a synthetic pathway that structurally simpler malonates cannot replicate .
| Evidence Dimension | Access to pyrroline products via oxime ring closure |
|---|---|
| Target Compound Data | Enolizable substrate that participates in the cyclization (exact yield not isolated for this specific compound in the published record) |
| Comparator Or Baseline | Diethyl malonate – cannot undergo comparable cyclization due to absence of 3‑oxobutyl group |
| Quantified Difference | Method-achievable yields up to 89 % for related substrates vs. 0 % for diethyl malonate |
| Conditions | Amberlyst‑15 / THF, room temperature, activated oxime electrophile |
Why This Matters
Selecting the target compound enables synthetic routes to pharmaceutically relevant pyrrolidine scaffolds that are blocked when using unsubstituted malonates.
- [1] Chandan N, Thompson AL, Moloney MG. Rapid synthesis of substituted pyrrolines and pyrrolidines by nucleophilic ring closure at activated oximes. Org Biomol Chem. 2012;10(39):7863-7868. View Source
